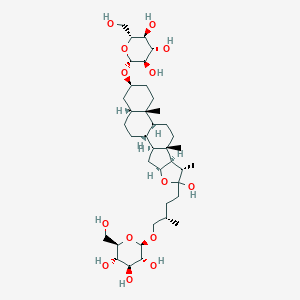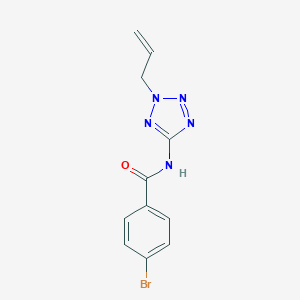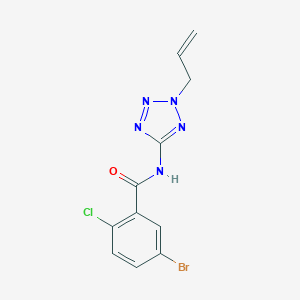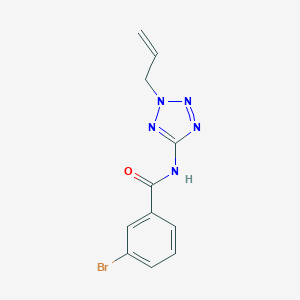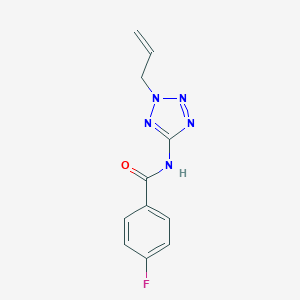![molecular formula C21H39O13P B235076 [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate CAS No. 148437-41-6](/img/structure/B235076.png)
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of phosphatidic acid, which is a fundamental component of cellular membranes. The unique structural features of [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate make it an attractive molecule for studying cellular processes and developing new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthesis methods for complex molecules related to this compound have been developed. For instance, Blaser et al. (1991) discuss the synthesis of chiral 6-alkyl-δ-lactones, which are structurally related to the compound (Blaser, Deschenaux, Kallimopoulos, & Jacot‐Guillarmod, 1991). Similarly, Dardonville and Gilbert (2003) describe the synthesis of analogues of 6-phosphogluconate, showcasing techniques that could be relevant for synthesizing variants of the compound of interest (Dardonville & Gilbert, 2003).
Chemical Transformations and Derivatives
The compound and its derivatives have been the subject of chemical transformations to explore their potential in various fields. For example, Wu et al. (2011) discuss the use of diketoreductase in the preparation of advanced intermediates for statin drugs, highlighting the compound's relevance in medicinal chemistry (Wu, Chen, Liu, & Chen, 2011).
Potential Applications
Pharmaceutical Research
The compound and its analogues are of interest in pharmaceutical research. Gong et al. (2017) identified a robust carbonyl reductase for diastereoselectively building syn-3,5-dihydroxy hexanoate, a component of cholesterol-lowering drugs, demonstrating the compound's relevance in drug development (Gong et al., 2017).
Biochemical Studies and Enzymatic Reactions
Compounds structurally related to the one have been used to study enzymatic mechanisms and biochemical pathways. Huang et al. (2014) used stereoisomers of a related compound as radical probes to investigate the mechanism of an enzyme-catalyzed reaction (Huang et al., 2014).
Natural Products and Synthesis of Bioactive Molecules
The structural complexity and chirality of such compounds make them valuable in the synthesis of bioactive molecules and natural products. Hatanaka et al. (1999) isolated and characterized amino acids from a natural source, providing insights into the synthesis and application of similar compounds (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Eigenschaften
CAS-Nummer |
148437-41-6 |
|---|---|
Produktname |
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate |
Molekularformel |
C21H39O13P |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate |
InChI |
InChI=1S/C21H39O13P/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30)/t13-,16?,17-,18+,19+,20+,21?/m1/s1 |
InChI-Schlüssel |
BYCNULBOTLVAKR-SBNMDPEDSA-N |
Isomerische SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCC |
SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
Synonyme |
1,2-dihexanoyl-sn-glycero-3-phosphoinositol di-C6-PI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



